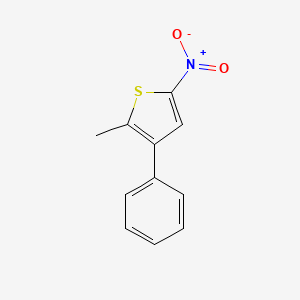

2-Methyl-5-nitro-3-phenylthiophene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

62403-82-1 |

|---|---|

Molekularformel |

C11H9NO2S |

Molekulargewicht |

219.26 g/mol |

IUPAC-Name |

2-methyl-5-nitro-3-phenylthiophene |

InChI |

InChI=1S/C11H9NO2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI-Schlüssel |

WTEHYVWCRPOMQO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(S1)[N+](=O)[O-])C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Methyl 5 Nitro 3 Phenylthiophene

Classical Approaches to Substituted Thiophenes and Their Adaptation

Traditional methods for thiophene (B33073) synthesis have been refined over decades and can be adapted to produce a wide array of derivatives. These methods often serve as the foundation for more complex, multi-step syntheses.

The Gewald reaction is a cornerstone of thiophene synthesis, providing a versatile route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netorganic-chemistry.orgwikipedia.org While the direct product is a 2-aminothiophene, this functional group can be subsequently removed or transformed to yield the desired substitution pattern. For the synthesis of a precursor to 2-methyl-5-nitro-3-phenylthiophene, one could envision a modified Gewald reaction.

The reaction mechanism typically begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization and tautomerization. researchgate.net A variety of bases can be employed, and the reaction conditions can be tuned to optimize yields. arkat-usa.orgijert.org

| Reactant 1 | Reactant 2 | Sulfur Source | Base | Product Type |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., morpholine) | 2-Aminothiophene |

| α-Mercaptoaldehyde | α-Cyanoester | - | Triethylamine | 2-Aminothiophene |

While the direct synthesis of 2-methyl-3-phenylthiophene (B176300) via a standard Gewald reaction is not straightforward due to the desired substitution pattern, a precursor such as methyl 3-amino-5-phenylthiophene-2-carboxylate can be synthesized. spu.edu This intermediate could then potentially undergo further reactions to achieve the target molecule. For instance, a Sandmeyer reaction could replace the amino group, followed by other functional group manipulations.

A common and powerful strategy for synthesizing polysubstituted thiophenes involves the stepwise functionalization of a pre-existing thiophene ring. For this compound, a plausible route begins with a simpler thiophene derivative, such as 2-methyl-3-bromothiophene. google.com

The phenyl group can be introduced at the 3-position via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds and is compatible with a wide range of functional groups. nih.govmdpi.commdpi.com The reaction would involve coupling 2-methyl-3-bromothiophene with phenylboronic acid in the presence of a palladium catalyst and a base.

Once 2-methyl-3-phenylthiophene is obtained , the final step is the introduction of the nitro group at the 5-position. Electrophilic nitration of thiophenes is a well-established reaction. semanticscholar.org The directing effects of the substituents on the thiophene ring are crucial for achieving the desired regioselectivity. The methyl group at the 2-position and the phenyl group at the 3-position are both activating and direct incoming electrophiles to the 5-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration. jlu.edu.cn

| Precursor | Reagents | Reaction Type | Product |

| 2-Methyl-3-bromothiophene | Phenylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling | 2-Methyl-3-phenylthiophene |

| 2-Methyl-3-phenylthiophene | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Nitration | This compound |

Advanced and Green Synthetic Routes towards this compound

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. These advanced routes often employ catalysis and alternative energy sources to reduce reaction times and minimize waste.

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis and are highly applicable to the functionalization of thiophenes. nih.govnih.gov As mentioned, the Suzuki-Miyaura coupling is a prime example. nih.govmdpi.commdpi.com The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and selectivity. For the synthesis of 2-methyl-3-phenylthiophene, various palladium complexes can be employed, often with phosphine (B1218219) ligands.

Another catalytic approach is the direct C-H arylation of thiophenes. jiaolei.group This method avoids the need to pre-functionalize the thiophene with a halogen or boronic acid, making it a more atom-economical process. In this scenario, 2-methylthiophene (B1210033) could be directly coupled with a phenyl halide in the presence of a suitable palladium catalyst. However, controlling the regioselectivity to favor arylation at the 3-position over the more reactive 5-position can be a challenge and often requires specific directing groups or tailored catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.nettandfonline.comijert.org The application of microwave irradiation to the Gewald reaction has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.netclockss.org Microwave heating can be applied to both solution-phase and solid-supported reactions, the latter often in solvent-free conditions, which further enhances the green credentials of the synthesis. researchgate.nettandfonline.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. tandfonline.comresearchgate.netresearchgate.net These reactions can be promoted by grinding the reactants together (mechanochemistry) or by heating the solid mixture, sometimes with microwave assistance. For the synthesis of the thiophene core, a solvent-free Gewald reaction could be a viable and environmentally benign approach. ijert.org

| Synthetic Step | Green Alternative | Advantages |

| Gewald Reaction | Microwave-assisted synthesis | Reduced reaction times, improved yields |

| Gewald Reaction | Solvent-free, solid-supported synthesis | Reduced solvent waste, easier purification |

| Phenyl Group Introduction | Direct C-H arylation | Increased atom economy |

Achieving the desired substitution pattern in a polysubstituted aromatic compound like this compound hinges on chemo- and regioselectivity. rsc.orgresearchgate.netnih.govnih.gov In the context of its synthesis, this is particularly relevant during the functionalization steps.

As previously discussed, the nitration of 2-methyl-3-phenylthiophene is expected to be highly regioselective for the 5-position due to the combined directing effects of the existing substituents. The electron-donating methyl group and the phenyl group both activate the thiophene ring towards electrophilic attack and direct the incoming nitro group to the vacant alpha-position (C5).

The regioselectivity of the Suzuki-Miyaura coupling is inherently high, as the reaction occurs specifically at the site of the halogen or boronic acid. Therefore, starting with 2-methyl-3-bromothiophene ensures that the phenyl group is introduced at the 3-position.

A patent describes a one-pot method for synthesizing 2,5-disubstituted thiophenes, which could potentially be adapted for the chemo- and regioselective synthesis of the target molecule or a close precursor. nih.govgoogle.com Such methods often rely on the careful choice of starting materials and reaction conditions to control the sequence of bond formations and functional group introductions. For example, a one-pot reaction could involve the initial formation of the thiophene ring followed by in-situ functionalization, minimizing the need for isolation and purification of intermediates.

Precursor Design and Optimization in this compound Synthesis

A key consideration in the synthesis is the order of introduction of the substituents (methyl, phenyl, and nitro groups). The directing effects of these groups in electrophilic substitution reactions play a crucial role. For instance, direct nitration of 2-methyl-3-phenylthiophene would likely be complex, as nitration can occur on both the thiophene and phenyl rings, leading to a mixture of isomers. Therefore, a more controlled approach is often favored, where precursors are designed to place the substituents in the desired positions selectively.

Another strategy involves the Fiesselmann synthesis, which can provide access to 3-hydroxy or 3-aminothiophene derivatives. These can then be functionalized to introduce the required substituents. The choice of precursors for the Fiesselmann reaction, such as α,β-acetylenic esters and thioglycolic acid derivatives, is central to this approach. wikipedia.org

Optimization of the Gewald Reaction for Precursor Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. organic-chemistry.org The optimization of this reaction is critical for preparing key precursors to this compound. Studies have focused on various reaction parameters to improve yields and simplify product isolation. For example, a study on aqueous-mediated Gewald reactions demonstrated the effect of different reaction media on the yield of 2-aminothiophene derivatives. lookchem.com

| Entry | Solvent System | Yield (%) |

|---|---|---|

| 1 | Et3N/H2O | 45 |

| 2 | Et3N (neat) | 30 |

| 3 | Et3N/H2O with NaCl (1M) | 55 |

| 4 | Et3N/H2O with LiCl (1M) | 62 |

| 5 | Et3N/H2O with NaCl (3M) | 70 |

| 6 | Et3N/H2O with LiCl (3M) | 78 |

The data indicates that the presence of water and a salt such as lithium chloride can significantly enhance the reaction yield, likely due to a "salting-out" effect that promotes the precipitation of the product. lookchem.com Further modifications, such as the use of microwave irradiation or mechanochemistry, have also been explored to improve reaction times and yields. mdpi.commdpi.com

Optimization of Suzuki-Miyaura Coupling for Phenyl Group Introduction

The introduction of the phenyl group at the 3-position of the thiophene ring is often achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated thiophene precursor with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. mdpi.com The design of the thiophene precursor (e.g., 3-bromo- (B131339) or 3-iodothiophene (B1329286) derivative) and the optimization of the coupling conditions are paramount for high yields.

Research on the synthesis of aryl-substituted thiophenes has shown that the choice of catalyst, ligand, base, and solvent system can have a profound impact on the reaction's success. For example, in the synthesis of 4-arylthiophene-2-carbaldehydes, various arylboronic acids were coupled with 4-bromothiophene-2-carbaldehyde. mdpi.com

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| a | Phenylboronic acid | 4-Phenylthiophene-2-carbaldehyde | 85 |

| b | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester | 4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 92 |

| c | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 88 |

| d | 3-Cyano-5-(trifluoromethyl)phenylboronic acid | 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 75 |

| g | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 95 |

These findings demonstrate that high yields can be achieved with a variety of substituted phenylboronic acids, highlighting the versatility of the Suzuki-Miyaura coupling in precursor design. The use of specialized palladium catalysts, such as those with tri(2-thienyl)phosphine ligands, has also been shown to be superior to traditional catalysts like Pd(PPh3)4 in the coupling of thiophene-based derivatives. ims.ac.jp

Optimization of Nitration Conditions

The final step in the synthesis is often the selective nitration of the 2-methyl-3-phenylthiophene precursor at the 5-position. The conditions for this electrophilic aromatic substitution must be carefully controlled to avoid the formation of undesired isomers and byproducts. The nitration of substituted biphenyls, which are structurally related to phenylthiophenes, has been studied to understand the directing effects of substituents and to optimize reaction conditions. spu.edu

In a study on the competitive nitration of 2-methylbiphenyl, biphenyl, and toluene, a mixture of nitric acid and sulfuric acid in acetic acid was used. spu.edu The optimization of these conditions is crucial to favor nitration at the desired position on the thiophene ring, which is generally more activated than the phenyl ring, especially at the C5 position due to the directing effect of the sulfur atom and the methyl group at C2.

A study on the nitration of O-methylisouronium sulfate (B86663) highlighted the importance of controlling temperature, reactant concentrations, and reaction time to maximize the yield of the desired nitro product and ensure safety. beilstein-journals.org While this reaction is on a different substrate, the principles of optimizing a highly exothermic nitration process are transferable.

| Parameter | Optimized Value |

|---|---|

| Sulfuric acid mass fraction | 94% |

| Initial concentration of substrate | 0.5 mol/L |

| Reaction Temperature | 40 °C |

| Molar ratio (HNO3:substrate) | 4.4:1 |

| Reaction Time | 12.36 min |

| Conversion | 87.4% |

By analogy, the optimization of the nitration of 2-methyl-3-phenylthiophene would involve a systematic study of these parameters to achieve high selectivity for the 5-nitro isomer.

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 5 Nitro 3 Phenylthiophene

Electrophilic Aromatic Substitution (EAS) Patterns in Nitro-Substituted Thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. Thiophene (B33073) is generally more reactive than benzene (B151609) in EAS reactions due to the ability of the sulfur atom to donate electrons and stabilize the cationic intermediate (sigma complex). numberanalytics.comwikipedia.org However, the presence of a strongly deactivating nitro group significantly modulates this reactivity.

The regioselectivity of EAS on a substituted thiophene ring is governed by the directing effects of the existing substituents. For 2-Methyl-5-nitro-3-phenylthiophene, the only unsubstituted position is C4. The outcome of an electrophilic attack at this position is determined by the combined electronic effects of the groups at C2, C3, and C5.

Kinetic studies on the electrophilic substitution of thiophene and its derivatives, such as nitration and hydrogen exchange, show that the reaction mechanism is similar to that of benzene compounds, involving a rate-determining step where the electrophile attacks the ring to form a carbocationic intermediate. rsc.orgrsc.orgmasterorganicchemistry.com The rate of these reactions is highly sensitive to the electronic nature of the substituents. Activating groups increase the rate by stabilizing the intermediate, while deactivating groups decrease it. wikipedia.org In the case of this compound, the powerful deactivating effect of the nitro group is expected to make EAS reactions significantly slower compared to unsubstituted thiophene.

The reactivity of the thiophene ring in this compound is a composite of the influences of its three substituents.

Nitro Group (-NO₂): The nitro group at the C5 position is a potent deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. quora.com It withdraws electron density from the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com In monosubstituted nitrobenzenes, the nitro group directs incoming electrophiles to the meta position; in the thiophene ring, it strongly deactivates all positions, particularly the adjacent C4 position. youtube.com

Methyl Group (-CH₃): The methyl group at C2 is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. youtube.com It is an ortho, para-director. In this molecule, it would activate the C4 position (meta to it, but ortho/para positions are occupied).

The collective influence on the sole available position, C4, is a balance between the deactivating pull of the nitro group and the activating push from the methyl group, alongside the nuanced effect of the phenyl ring. The strong deactivation by the nitro group is generally the dominant factor, rendering the molecule quite unreactive toward further electrophilic substitution. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Thiophene Ring | Type | Directing Effect |

|---|---|---|---|

| -NO₂ | C5 | Strongly Deactivating | Meta-directing |

| -C₆H₅ | C3 | Weakly Activating/Deactivating | Ortho, Para-directing |

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for thiophenes bearing strong electron-withdrawing groups. The nitro group in this compound makes the thiophene ring highly electron-deficient and thus activates it towards attack by nucleophiles, a reaction that is generally difficult for electron-rich aromatics like unsubstituted thiophene. uoanbar.edu.iq

The SNAr mechanism on nitro-activated thiophenes typically proceeds through a stepwise addition-elimination pathway. nih.gov This involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, in the first, often rate-determining, step. nih.govresearchgate.net The subsequent step is the rapid expulsion of a leaving group to restore the aromaticity of the ring.

For a reaction to occur on this compound, a suitable leaving group (e.g., a halogen) would need to be present at one of the ring positions, typically C2. The scope of nucleophiles that can participate in these reactions is broad and includes amines, alkoxides, and thiolates. nih.govresearchgate.net Computational studies on related 2-methoxy-5-nitrothiophenes reacting with pyrrolidine (B122466) have confirmed the formation of a zwitterionic intermediate, which then eliminates methanol. nih.gov

The activation provided by the nitro group is crucial for the feasibility of SNAr reactions. acs.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through its strong resonance-withdrawing effect. uoanbar.edu.iqnih.gov This stabilization lowers the activation energy for the initial nucleophilic attack, thereby facilitating the reaction.

Studies on various nitrothiophenes have shown that the position of the nitro group relative to the leaving group is critical. A nitro group at C5 (or C3) provides powerful activation for a leaving group at C2, as the negative charge can be effectively delocalized onto the nitro group. The presence of other substituents also modulates reactivity; for instance, an additional electron-withdrawing group can further increase the reaction rate, while an electron-donating group may decrease it. nih.gov In the context of this compound, the C5-nitro group strongly activates the C2 position for nucleophilic displacement of a leaving group.

Table 2: Relative Activation Free Energy for Nucleophilic Addition to Substituted Thiophenes This table, based on computational data for the reaction of 2-methoxy-5-nitrothiophenes with pyrrolidine, illustrates the influence of a substituent at the C3 position on the activation energy of the initial nucleophilic attack. nih.gov A lower energy barrier indicates higher reactivity.

| Substituent at C3 | Activation Free Energy (ΔG‡) (kcal/mol) |

| -CN | 19.0 |

| -H | 24.1 |

| Data derived from a computational study on 2-methoxy-3-X-5-nitrothiophenes. nih.gov |

Redox Chemistry of the Nitro Functionality in this compound

The nitro group is a redox-active functionality, and its reduction is a central feature of the chemistry of nitroaromatic compounds. The reduction of the nitro group in molecules like this compound can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. This transformation is fundamental in both synthetic chemistry and in the mechanism of action for many biologically active nitroaromatic compounds. nih.govmdma.ch

The reduction can be carried out using various chemical reagents, such as metals in acidic media (e.g., Fe, Sn, Zn with HCl) or catalytic hydrogenation. mdma.ch The specific product obtained often depends on the reducing agent and the reaction conditions. For instance, strong reducing conditions typically lead to the full reduction to the corresponding amine (2-amino-5-methyl-3-phenylthiophene).

Table 3: Common Reduction Products of an Aromatic Nitro Group

| Product | Structure | Oxidation State of Nitrogen |

|---|---|---|

| Nitroso | -N=O | +1 |

| Hydroxylamino | -NHOH | -1 |

Reductive Transformations to Amino Derivatives and Their Applications

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, yielding 5-amino-2-methyl-3-phenylthiophene. This reduction is a pivotal step, as it dramatically alters the electronic properties of the thiophene ring and opens up a vast array of subsequent chemical modifications. The conversion of the electron-withdrawing nitro group to an electron-donating amino group makes the aromatic system more susceptible to electrophilic attack and provides a nucleophilic site for further derivatization.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. For nitrothiophenes, similar well-established methodologies are employed. These methods typically involve chemical reducing agents or catalytic hydrogenation. Common reagents for this transformation include metals in acidic media (such as tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Another effective reagent is tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate. The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. evitachem.com

The resulting amino derivative, 5-amino-2-methyl-3-phenylthiophene, is a valuable synthetic intermediate. While specific applications for this exact compound are not extensively documented in public literature, analogous amino-thiophenes are foundational building blocks in medicinal chemistry and materials science. For instance, amino-thiophene derivatives are precursors to pharmacologically active compounds, including kinase inhibitors and antimicrobial agents. mdpi.comnih.gov They are also used in the synthesis of dyes and pigments, where the amino group acts as a potent auxochrome. google.com The amino group can be diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions to construct more complex heterocyclic systems. wikipedia.org For example, the reaction of an amino group with a suitable precursor can lead to the formation of amide linkages, which are central to many biologically active molecules. evitachem.com

Table 1: Typical Conditions for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions | Notes |

| Fe / HCl | Ethanol / Water | Reflux | Classical, cost-effective method. |

| SnCl₂·2H₂O | Ethanol | Room Temp. or Reflux | Mild conditions, good for sensitive substrates. |

| H₂ / Pd-C | Methanol / Ethyl Acetate | 1-5 atm H₂, Room Temp. | Clean reaction, high yield, but requires specialized equipment. |

| Na₂S₂O₄ | Water / Dioxane | Reflux | Sodium dithionite (B78146) is another mild reducing agent. |

Oxidative Pathways and Stability Considerations

The stability of this compound towards oxidation is significantly influenced by the electronic nature of its substituents. The thiophene ring, while aromatic, is generally more susceptible to oxidation than a benzene ring. However, the presence of the strongly electron-withdrawing nitro group at the C5 position substantially deactivates the ring towards electrophilic attack and oxidation. This deactivating effect reduces the electron density of the thiophene nucleus, making it less prone to oxidative degradation compared to alkyl-substituted thiophenes.

Under mild oxidizing conditions, the thiophene ring in this compound is expected to be relatively stable. The phenyl and methyl groups are also generally robust. However, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in acetic acid, several reactions could potentially occur. mdpi.com The sulfur atom in the thiophene ring could be oxidized to a sulfoxide (B87167) or a sulfone. The methyl group could be oxidized to a carboxylic acid. In extreme cases, oxidative cleavage of the thiophene ring can occur.

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net For a substituted thiophene like this compound, these reactions provide a strategic pathway to introduce additional complexity and to build larger molecular architectures. These reactions typically involve a palladium, nickel, or copper catalyst that facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. ethz.ch

While the existing methyl, nitro, and phenyl groups can be installed via various synthetic steps, cross-coupling reactions are most valuable for functionalizing the thiophene core further or for using a halo-substituted version of the thiophene as a building block. The electronic properties conferred by the nitro group can influence the reactivity of the substrate in these catalytic cycles. rhhz.net

Suzuki, Sonogashira, Heck, and Stille Type Cross-Couplings for Scaffold Extension

To utilize this compound in standard cross-coupling reactions, it would typically first be halogenated (e.g., brominated or iodinated) at the vacant C4 position. This "4-halo-2-methyl-5-nitro-3-phenylthiophene" would serve as an excellent electrophilic partner in a variety of palladium-catalyzed reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the 4-halo-thiophene derivative with an organoboron reagent, such as an aryl or vinyl boronic acid or ester. nih.gov This is a highly versatile method for creating new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C4 position.

Sonogashira Coupling: To introduce an alkyne moiety, the 4-halo-thiophene could be subjected to Sonogashira coupling. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the halide with a terminal alkyne, extending the scaffold with a linear, rigid alkynyl group.

Heck Coupling: The Heck reaction would enable the introduction of an alkene at the C4 position by reacting the 4-halo-thiophene with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: In a Stille coupling, the 4-halo-thiophene would be reacted with an organostannane reagent (R-Sn(Alkyl)₃). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.

More recently, methods have been developed where a nitro group itself can act as a leaving group in certain cross-coupling reactions, providing a direct route for functionalization without prior halogenation. rhhz.net

Table 2: Potential Cross-Coupling Reactions for Scaffold Extension

| Reaction Name | Substrate | Coupling Partner | Typical Catalyst | Product Type |

| Suzuki | 4-Bromo-2-methyl-5-nitro-3-phenylthiophene | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-methyl-5-nitro-3-phenylthiophene |

| Sonogashira | 4-Iodo-2-methyl-5-nitro-3-phenylthiophene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-2-methyl-5-nitro-3-phenylthiophene |

| Heck | 4-Bromo-2-methyl-5-nitro-3-phenylthiophene | Styrene | Pd(OAc)₂ / Ligand / Base | 4-Styrenyl-2-methyl-5-nitro-3-phenylthiophene |

| Stille | 4-Iodo-2-methyl-5-nitro-3-phenylthiophene | Vinyltributyltin | Pd(PPh₃)₄ | 4-Vinyl-2-methyl-5-nitro-3-phenylthiophene |

Functionalization of Peripheral Positions of the Thiophene Ring System

The thiophene ring in this compound has four of its positions (C2, C3, C5, and the sulfur atom) occupied or part of the ring system. The only available position for the introduction of a new substituent is C4. The functionalization of this specific position is challenging due to the powerful directing effects of the existing groups.

Direct electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) at the C4 position is expected to be extremely difficult. The C5-nitro group is a strong deactivating group and a meta-director. Since the C4 position is ortho to the C5-nitro group, electrophilic attack at C4 is strongly disfavored. While the C2-methyl group is an activating ortho-, para-director, its influence is likely insufficient to overcome the deactivating effect of the nitro group.

Therefore, alternative strategies would be required to functionalize the C4 position. One potential route is through lithiation followed by quenching with an electrophile. However, direct deprotonation at C4 with a strong base like n-butyllithium might be complicated by the presence of the acidic methyl protons or potential interactions with the nitro group. A more plausible approach would involve a halogen-dance reaction from a pre-functionalized thiophene or a directed metalation strategy if a suitable directing group were installed on the C3-phenyl ring. The selective functionalization of substituted thiophenes often requires such multi-step, regiocontrolled strategies rather than direct electrophilic substitution. nih.gov

Theoretical and Computational Chemistry Studies of 2 Methyl 5 Nitro 3 Phenylthiophene

Electronic Structure and Bonding Analysis

The electronic properties of 2-Methyl-5-nitro-3-phenylthiophene are governed by the interplay of the electron-donating methyl group, the electron-withdrawing nitro group, and the conjugative effects of the phenyl and thiophene (B33073) rings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of thiophene derivatives. For analogous systems like 3-phenylthiophene (B186537), DFT studies have been employed to calculate molecular orbitals and electron density distributions. gazi.edu.tr These calculations typically show that the highest occupied molecular orbital (HOMO) is delocalized across the thiophene and phenyl rings, indicating a π-conjugated system. The lowest unoccupied molecular orbital (LUMO), in contrast, is expected to be significantly localized on the nitro group and the thiophene ring in this compound, a common feature in nitroaromatic compounds.

The presence of the electron-donating methyl group at the 2-position would slightly raise the energy of the HOMO, while the strongly electron-withdrawing nitro group at the 5-position would significantly lower the energy of the LUMO. This results in a reduced HOMO-LUMO energy gap, which is a key factor in determining the molecule's electronic transitions and reactivity. In related nitrophenylthiophene derivatives, DFT calculations have shown that the nitro group plays a crucial role in shaping the electronic and photophysical properties. researchgate.net

Table 1: Inferred Effects of Substituents on the Electronic Properties of this compound

| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| Methyl | 2 | Increase | Minimal | Decrease |

| Phenyl | 3 | Delocalization | Delocalization | Decrease |

| Nitro | 5 | Minimal | Decrease | Decrease |

This table is based on established principles of substituent effects in conjugated systems and findings from related computational studies.

The aromaticity of the thiophene ring in this compound is influenced by its substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). In substituted thiophenes, both electron-donating and electron-withdrawing groups can affect the degree of π-electron delocalization.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for understanding its physical properties and intermolecular interactions.

The most significant conformational flexibility in this compound arises from the rotation of the phenyl group around the C3-C(phenyl) single bond. Theoretical studies on the parent 3-phenylthiophene have shown that the molecule is not planar in its lowest energy conformation. gazi.edu.tracs.org The potential energy surface exhibits two minima corresponding to syn- and anti-like conformations, with a rotational barrier at the planar and perpendicular arrangements. gazi.edu.tr These barriers are a result of the steric hindrance between the hydrogen atoms on the phenyl ring and the thiophene ring.

Table 2: Calculated Rotational Barriers for 3-Phenylthiophene (Analogous System)

| Method | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Equilibrium Angle (degrees) | Reference |

| HF/6-31++G | 1.03 | 1.63 | ~35 | gazi.edu.tr |

| B3LYP/6-31++G | 0.40 | 1.22 | ~29 | gazi.edu.tr |

| MP2/6-31++G** | 1.13 | 2.11 | ~38 | gazi.edu.tr |

These values are for the parent 3-phenylthiophene and serve as an estimate for the behavior of the phenyl group in the title compound. The presence of the methyl group at the 2-position is expected to increase these barriers.

In the solid state or in concentrated solutions, molecules of this compound are expected to exhibit significant intermolecular interactions. Molecular dynamics simulations, though not specifically reported for this compound, can be used to model these interactions. The primary forces at play would be van der Waals interactions between the aromatic rings and dipole-dipole interactions arising from the polar nitro group.

The presence of the nitro group can lead to strong C-H···O hydrogen bonds and π-π stacking interactions, which would influence the crystal packing and aggregation behavior. Hirshfeld surface analysis of a related Schiff base containing a 5-nitrothiophene moiety revealed that O···H contacts are dominant in the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. While no specific modeling of aggregation for this compound is available, the structural motifs of related nitro-substituted thiophenes suggest a tendency for ordered packing arrangements.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. For instance, the nitration of 2-methyl-3-phenylthiophene (B176300) to form the title compound is a key synthetic step. Computational modeling could elucidate the transition states and intermediates involved in this electrophilic substitution reaction, confirming the regioselectivity of the nitration at the 5-position, which is activated by the methyl group and least sterically hindered.

Furthermore, reactions involving the nitro group, such as its reduction to an amino group, could be modeled to understand the reaction pathway and the electronic changes that occur. Computational studies on the reactivity of other substituted thiophenes have provided valuable insights into their reaction mechanisms. mdpi.com For example, the mechanism of ring-opening reactions or cross-coupling reactions involving similar thiophene derivatives has been successfully investigated using DFT calculations. These studies help in optimizing reaction conditions and predicting the formation of byproducts.

Transition State Analysis and Reaction Pathways Determination

The study of reaction mechanisms hinges on identifying and characterizing transition states—the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. Computational chemistry allows for the precise calculation of the geometries and energies of these transition states, thereby mapping the most likely reaction pathways.

For thiophene derivatives, a common and synthetically important reaction is nucleophilic aromatic substitution (SNAr). Theoretical studies on similar systems, such as 2-methoxy-3-X-5-nitrothiophenes reacting with nucleophiles like pyrrolidine (B122466), reveal a stepwise mechanism. nih.gov This process typically involves the initial addition of the nucleophile to the carbon atom bearing a leaving group, forming an intermediate Meisenheimer complex. This is followed by the departure of the leaving group to yield the final substituted product.

A general reaction coordinate diagram for a hypothetical SNAr reaction on a substituted thiophene is depicted below, illustrating the energy changes as the reaction progresses from reactants, through a transition state (TS1), to an intermediate, and then through a second transition state (TS2) to the products.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Thiophene derivative + Nucleophile) | 0 |

| TS1 | First transition state for nucleophilic addition | Variable, depends on nucleophile and substrate |

| Intermediate | Meisenheimer-like complex | Lower in energy than TS1 |

| TS2 | Second transition state for leaving group departure | Variable, often the rate-determining step |

| Products | Final substituted thiophene and departed leaving group | Thermodynamically more stable than reactants |

This table represents a generalized pathway for SNAr reactions on activated thiophenes. Specific energy values would require dedicated DFT calculations for this compound.

Prediction of Reactivity and Selectivity in Chemical Transformations

Beyond mapping reaction pathways, computational chemistry is a powerful predictive tool for understanding the reactivity and selectivity of chemical transformations. By analyzing the electronic structure of this compound, it is possible to forecast where and how it will react.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity).

For this compound, the presence of the electron-donating methyl group at the C2 position and the electron-withdrawing nitro group at the C5 position creates a polarized electronic system. The phenyl group at C3 further influences the electronic distribution through resonance.

Electrophilic Attack: In reactions with electrophiles, the site of attack will be the region with the highest HOMO density. For this molecule, this is likely to be the C4 position of the thiophene ring, which is activated by the adjacent methyl group and less deactivated by the distant nitro group.

Nucleophilic Attack: Conversely, reactions with nucleophiles will target the areas of highest LUMO density, which correspond to the most electron-deficient sites. The C5 position, being directly attached to the strongly electron-withdrawing nitro group, is the most probable site for nucleophilic attack.

Computational models can generate electrostatic potential maps, which visually represent the electron density distribution. In such a map for this compound, a region of negative potential (typically colored red) would be expected around the nitro group's oxygen atoms and potentially the sulfur atom, while regions of positive potential (blue) would be concentrated near the hydrogen atoms and the carbon atoms susceptible to nucleophilic attack.

The following table summarizes the predicted reactivity at different positions of the thiophene ring based on the electronic effects of the substituents.

| Position on Thiophene Ring | Substituent | Predicted Reactivity | Rationale |

| C2 | Methyl (-CH₃) | - | Occupied by a substituent. |

| C3 | Phenyl (-C₆H₅) | - | Occupied by a substituent. |

| C4 | Hydrogen (-H) | Site for Electrophilic Attack | Activated by the C2-methyl group and less influenced by the C5-nitro group. |

| C5 | Nitro (-NO₂) | Site for Nucleophilic Attack | Strongly activated by the electron-withdrawing nitro group. |

These theoretical predictions provide a robust framework for designing and interpreting experiments aimed at the chemical modification of this compound, showcasing the indispensable role of computational chemistry in modern organic synthesis.

Advanced Solid State Structural Elucidation and Intermolecular Interactions of 2 Methyl 5 Nitro 3 Phenylthiophene

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 2-Methyl-5-nitro-3-phenylthiophene could be located. Therefore, a detailed analysis of its molecular conformation, non-covalent interactions, and crystal packing is not possible at this time.

Molecular Conformation within the Crystalline Lattice

Information regarding the specific bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound in a crystalline state is not available.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, Halogen Bonding

A quantitative and qualitative description of the intermolecular forces, such as hydrogen bonds, π-stacking, or potential halogen bonds, that govern the crystal assembly of this compound cannot be provided due to the absence of crystallographic data.

Crystal Packing Motifs and Polymorphism

There are no available studies describing the arrangement of molecules within the crystal lattice of this compound or investigating the existence of different crystalline forms (polymorphs).

Powder X-ray Diffraction for Polymorph Characterization

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the reviewed literature. This technique is crucial for identifying different polymorphic forms and assessing sample purity, but no such studies have been published for this specific compound.

Theoretical Modeling of Solid-State Structures and Lattice Energies

Predicting Crystal Forms and Stability

There is no evidence of computational studies aimed at predicting the possible crystal structures of this compound or calculating their relative lattice energies to assess thermodynamic stability.

Despite a comprehensive search for scholarly articles, crystallographic data, and computational chemistry studies, no specific research detailing the computational analysis of intermolecular forces in the solid state of this compound could be located.

Searches for "this compound" in conjunction with terms such as "crystal structure analysis," "intermolecular forces calculation," "Hirshfeld surface analysis," and "computational chemistry solid state" did not yield any relevant publications. Furthermore, inquiries into the Cambridge Structural Database (CSD) did not reveal publicly accessible computational studies for this specific compound.

While general information on substituted nitro-phenylthiophenes and methodologies for computational analysis of intermolecular interactions in organic crystals is available, the specific data required to generate the requested article section on this compound is absent from the public scientific literature. Therefore, section 5.3.2, "Computational Analysis of Intermolecular Forces in the Solid State," cannot be constructed with the required detailed research findings and data tables.

Derivatization and Functionalization Strategies Based on 2 Methyl 5 Nitro 3 Phenylthiophene

Design and Synthesis of Novel Thiophene (B33073) Derivatives from the Core Structure

The synthesis of new derivatives from the 2-Methyl-5-nitro-3-phenylthiophene core involves targeted reactions that alter its fundamental structure. These strategies focus on either building upon the existing molecular framework or introducing new reactive centers.

Extending the molecular scaffold of this compound is primarily achieved through cross-coupling reactions and functionalization of its existing substituents. These methods allow for the systematic construction of larger, more complex molecules with altered conjugation and steric profiles.

One key strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.com While this reaction is used to introduce the phenyl group to form the initial core structure, similar methodologies can be applied to a halogenated version of the thiophene ring to append additional aryl or heteroaryl moieties. For instance, a bromo-substituted precursor like 3-bromo-2-methyl-5-phenylthiophene (B14576932) could be coupled with various boronic acids to extend the conjugated system. nih.gov

Another approach is the functionalization of the methyl group. Through free-radical halogenation, the methyl group can be converted to a halomethyl group (e.g., -CH₂Br), which serves as a reactive handle for nucleophilic substitution. This allows for the attachment of a wide range of new chemical moieties, effectively lengthening the chain at the 2-position. Furthermore, the phenyl group itself can undergo electrophilic aromatic substitution, allowing for the incorporation of substituents onto the phenyl ring, thereby extending the molecular architecture in a different dimension.

The introduction of new functional groups is a cornerstone of derivatization, with the nitro group being the most versatile handle for such transformations. Its strong electron-withdrawing nature not only influences the reactivity of the thiophene ring but also allows for its conversion into other important functional groups.

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro (-NO₂) group to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the molecule, converting a strongly deactivating group into an activating one. Common methods for this reduction include the use of metal catalysts like iron powder in the presence of an acid (e.g., HCl) or tin(II) chloride. google.comevitachem.com The resulting 5-amino-2-methyl-3-phenylthiophene is a key intermediate for further modifications.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the carbon atom to which it is attached (the C5 position) for nucleophilic aromatic substitution (SNAr). sciforum.net This allows for the direct displacement of the nitro group by various nucleophiles. Although less common for thiophenes than for other activated systems, this strategy provides a direct route to introduce functionalities. Drawing parallels from other nitroaromatic systems, nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (RNH₂) could potentially replace the nitro group, yielding ethers, thioethers, and secondary amines, respectively. sciforum.netnih.gov

Table 1: Key Functionalization Reactions on the this compound Core

| Reaction Type | Target Site | Reagents/Conditions | Resulting Functional Group | Reference |

| Nitro Reduction | 5-position (-NO₂) | Fe powder, HCl / Ethanol (B145695) | Amino (-NH₂) | google.comevitachem.com |

| Nucleophilic Aromatic Substitution | 5-position (-NO₂) | Nucleophiles (e.g., BuNH₂, KOEt) | Amino, Ether, etc. | sciforum.netnih.gov |

| Cross-Coupling (on halo-precursor) | Halogenated Ring Position | Boronic Acids, Pd Catalyst | Biaryl systems | vulcanchem.com |

Post-Synthetic Modification and Transformation of this compound Derivatives

Once initial derivatives are synthesized, particularly the versatile 5-amino-2-methyl-3-phenylthiophene, a host of post-synthetic modifications can be performed. These secondary transformations create libraries of related compounds with fine-tuned properties.

The primary amino group of 5-amino-2-methyl-3-phenylthiophene is a rich site for further reactions:

Amide and Sulfonamide Formation: The amine can readily react with a variety of acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form a stable amide or sulfonamide linkage. evitachem.comjocpr.com This reaction is highly modular, as the properties of the resulting molecule can be systematically varied by changing the R-group on the acyl or sulfonyl chloride.

Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents through Sandmeyer or related reactions, including halogens (-F, -Cl, -Br, -I), hydroxyl (-OH), and cyano (-CN) groups.

These multi-step synthetic pathways allow for the creation of complex thiophene derivatives that would be inaccessible through direct functionalization of the parent nitro compound.

Structure-Reactivity Relationships in Derived Compounds

The chemical modifications performed on the this compound scaffold lead to predictable changes in the reactivity of the resulting compounds.

The conversion of the electron-withdrawing nitro group to an electron-donating amino group represents the most dramatic shift in reactivity. The parent nitro-thiophene is relatively electron-poor, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. sciforum.net In contrast, the resulting 5-amino-thiophene derivative possesses an electron-rich aromatic system. This enhanced electron density makes the thiophene ring significantly more reactive towards electrophiles, facilitating reactions like halogenation or acylation on the ring itself.

Potential Applications in Advanced Chemical Materials and Technologies

Organic Electronics and Optoelectronic Materials

The inherent electronic properties of the thiophene (B33073) ring, enhanced by the phenyl and nitro substituents, make 2-Methyl-5-nitro-3-phenylthiophene a candidate for use in organic electronic devices. The combination of a thiophene donor and a nitro acceptor group within the same molecule creates a "push-pull" system, which is a common strategy for designing materials with tailored electronic and optical properties.

The structure of this compound is well-suited for its use as a monomeric building block for synthesizing conjugated polymers and oligomers. The thiophene ring is a staple in the field of organic electronics, known for its stability and efficient charge transport capabilities. The presence of the phenyl group extends the π-conjugated system, which is crucial for electronic applications. vulcanchem.com Thiophene/phenylene co-oligomers are recognized as a significant class of organic semiconductors, where the combination of these rings at a molecular level leads to unique solid-state morphologies and excellent electronic properties. rsc.org

The synthesis of such polymers could potentially be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, by first functionalizing the monomer with appropriate reactive groups (e.g., boronic acids or halides). While research has focused on oligofluorene-thiophene derivatives and other co-polymers for organic thin-film transistors (OTFTs), the principles are broadly applicable. uni-ulm.deacs.org These materials are valued for creating solution-processable organic semiconductors, which can lower the cost of fabricating electronic devices like OTFTs. researchgate.net

Table 1: Comparison of Thiophene-Based Monomers and Their Polymer Properties

| Monomer/Oligomer Type | Key Structural Features | Resulting Polymer/Oligomer Properties | Potential Application | Reference |

|---|---|---|---|---|

| Thiophene/Phenylene Co-Oligomers | Alternating thiophene and phenylene rings | High-performance molecular semiconductors with unique crystal structures | Optoelectronic devices | rsc.org |

| Oligofluorene-Thiophene Derivatives | Fluorene units linked by thiophene oligomers | High fluorescence efficiency, good thermal stability, high charge carrier mobility | Organic Light-Emitting Diodes (OLEDs), Thin-Film Transistors (TFTs) | acs.org |

The nitro group on this compound would strongly influence the electronic properties of any resulting polymer, likely making it a p-type semiconductor with a lower HOMO energy level, which could enhance stability and affect charge injection properties.

The combination of a conjugated system and a nitro group suggests that this compound could exhibit chromogenic (color-changing) behaviors. Such properties are the basis for many chemical sensors. The electron-withdrawing nature of the nitro group can make the molecule sensitive to its chemical environment (solvatochromism) or to the presence of specific analytes.

For instance, interaction with an electron-rich species (an anion or a Lewis base) could induce a change in the electronic structure of the molecule, leading to a visible color change. This principle is the foundation for colorimetric chemo-sensors. While direct studies on this compound are not available, other functionalized polythiophene derivatives have been successfully used to create electrochemical sensors. For example, a polymer film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene has been used for the voltammetric detection of synthetic stimulants. mdpi.com These sensors leverage the interaction between the polymer and the analyte to generate a detectable signal.

The development of chemo-sensors often involves designing systems that can detect specific targets, from environmental pollutants to biological molecules. The structural framework of this compound provides a platform that could be further functionalized to achieve selectivity for particular analytes.

Catalysis and Ligand Design

Thiophene derivatives are widely explored in the field of catalysis, both as ligands that modify the behavior of metal catalysts and as precursors for the synthesis of catalytic materials.

Thiophenes can coordinate to transition metals in several ways, most commonly through the sulfur atom (η¹-S coordination) or through the π-system of the ring (η⁵-coordination). acs.orgresearchgate.net This interaction can be exploited in ligand design to control the reactivity and selectivity of homogeneous catalysts. The specific substituents on the thiophene ring dictate its electronic properties and, consequently, the nature of its interaction with a metal center. acs.org

While thiophenes are generally considered poor donors compared to other ligands, their coordination to transition metals is crucial in processes like hydrodesulfurization. researchgate.net A review of transition metal complexes with thiophene-dithiolene ligands highlights the structural diversity and the role of the thiophene group in enhancing electronic delocalization. researchgate.net Although research has not specifically reported the use of this compound as a ligand, its strong electron-withdrawing nitro group would significantly decrease the electron density on the sulfur atom and the thiophene ring. This could make it a weaker σ-donor but a potentially stronger π-acceptor ligand, a property that can be valuable in certain catalytic cycles.

Thiophene compounds can also serve as precursors for synthesizing catalysts. For example, silica- and alumina-supported nickel phosphide (B1233454) catalysts, used for the hydrodesulfurization (HDS) of thiophene, are prepared from oxidic precursors. dicp.ac.cn In a different context, the molecule itself can be the subject of catalysis. For instance, iron(salen) complexes have been shown to effectively catalyze the reduction of nitroaromatic compounds. acs.org This suggests that the nitro group of this compound could be chemically transformed into other functional groups, such as an amine, which could then be used for further catalytic applications or material synthesis.

The synthesis of thiophenes itself often requires catalysis. researchgate.netorganic-chemistry.org This foundational chemistry is essential for producing the very building blocks that might later be used to create more complex catalytic systems.

Chemo-Responsive and Responsive Material Development

Responsive, or "smart," materials change their properties in response to external stimuli such as light, temperature, or the presence of a chemical substance. The structural motifs within this compound suggest its potential as a component in such materials.

Polymers containing thiophene units can be designed to be chemo-responsive. As mentioned, a polythiophene derivative has been shown to interact with synthetic stimulants, forming the basis of a sensor. mdpi.com This response is due to the interaction at the phase boundary between the polymer and the analyte.

Furthermore, the incorporation of photo-sensitive moieties like azobenzene (B91143) into catalytic systems can create photo-responsive phase-transfer catalysts, where light is used to control the catalyst's activity. mdpi.com While this compound is not inherently photo-responsive in this manner, it could be incorporated into larger polymer systems that are. For example, it could be a comonomer in a comb-shaped polymer, where other side chains provide responsiveness to stimuli like temperature, as seen in polyether-based electrolytes. mdpi.com The nitro group, being highly polar, could impart sensitivity to solvent polarity or specific chemical interactions, leading to materials that swell, shrink, or exhibit changes in their optical or electronic properties in a controlled manner.

Future Research Directions and Emerging Paradigms in 2 Methyl 5 Nitro 3 Phenylthiophene Chemistry

Development of Novel Synthetic Methodologies for Analogues and Related Compounds

The synthesis of substituted nitrothiophenes is a cornerstone of research in this area, with ongoing efforts to improve efficiency, selectivity, and substrate scope. Traditional methods like the direct nitration of 2-phenylthiophene (B1362552) often suffer from a lack of selectivity, yielding a mixture of isomers and di-nitrated products. sciforum.net For instance, nitration with concentrated nitric acid can produce both 2-nitro-5-phenyl and 3-nitro-2-phenyl thiophenes, while using copper nitrate (B79036) can lead to an even more complex mixture that includes dinitro derivatives. sciforum.net

To overcome these challenges, modern synthetic strategies are increasingly reliant on cross-coupling reactions. The Suzuki coupling, which pairs aryl boronic acids with halo-thiophenes, has emerged as a more controlled method for producing aryl-nitrothiophenes. sciforum.net For example, 2-bromo-5-nitrothiophene (B82342) can be coupled with aryl boronic acids using a palladium catalyst to generate the desired 2-aryl-5-nitrothiophene with high yields. sciforum.net

A comparative overview of key synthetic strategies is presented below.

| Method | Reagents & Catalysts | Key Features | Reported Yields | Reference |

| Direct Nitration | Conc. HNO₃ or Cu(NO₃)₂ in Ac₂O | Simple reagents but suffers from poor regioselectivity, producing mixtures of mono- and di-nitrated isomers. | Variable; often low for the desired single isomer. | sciforum.net |

| Suzuki Coupling | 2-bromo-5-nitrothiophene, Aryl boronic acid, Pd(0) catalyst | Offers high regioselectivity and good yields for specific aryl substitutions. | Can exceed 80%, though some reactions are slow or yield less. | sciforum.net |

| One-Pot Synthesis | 1-(5-bromo-2-aminophenyl)-2-chloroethanone, Na₂S, 3-chloro-3-(4-fluorophenyl)-2-propenal | Convergent route, simplified workup, and high efficiency. Suitable for industrial applications. | Can be >90%. | google.com |

| Gewald Reaction | Ketones, Activated Nitriles, Sulfur, Amine | Versatile for creating diverse 2-aminothiophene analogues, which can be precursors. | Highly variable (30-70%). | sciforum.netresearchgate.net |

Exploration of Unconventional Reaction Pathways and Transformations

Beyond established synthetic goals, there is growing interest in exploring the fundamental reactivity of the 2-Methyl-5-nitro-3-phenylthiophene scaffold. Understanding and controlling unconventional reaction pathways can lead to the discovery of novel molecular structures and functionalities.

One area of exploration is the management of regioselectivity in electrophilic substitution reactions. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group, along with the directing effects of the sulfur heteroatom and the phenyl substituent, creates a complex electronic landscape. Probing reactions under a wide range of conditions could reveal previously unobserved transformations or provide pathways to selectively functionalize less reactive positions on the thiophene (B33073) or phenyl rings.

Furthermore, the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, has been noted for producing unexpected outcomes. researchgate.net Studies on related systems have reported unforeseen reaction pathways leading to products like 2-phenylthiophene-3-carbonitriles instead of the expected 2-aminothiophenes. researchgate.net Investigating such deviations from expected reactivity in systems related to this compound could uncover novel catalytic cycles or reactive intermediates, expanding the synthetic toolkit available to chemists. Another relevant pathway for creating related structures involves the Michael addition of thiols to nitro-olefins, which can be efficiently catalyzed by Lewis bases. researchgate.net

Advanced Computational Approaches for Structure-Reactivity Correlation

The prediction of chemical reactivity and molecular properties through computational chemistry is becoming an indispensable tool. For complex molecules like this compound and its derivatives, advanced methods such as Density Functional Theory (DFT) offer profound insights into their electronic structure and behavior. nih.gov

DFT calculations allow researchers to determine key electronic parameters that govern reactivity. researchgate.netnih.gov These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEH-L) is a critical indicator of a molecule's kinetic stability and electronic excitability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov For a series of related thiophene-2-carboxamide derivatives, DFT studies found that the HOMO-LUMO gap ranged from 3.11 to 3.83 eV, providing a quantitative measure of their relative stability. nih.gov

| Computational Parameter | Significance | Example Finding for Thiophene Analogues | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The presence of p-chlorophenyl derivatives led to the highest EHOMO values. | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Aminothiophene derivatives exhibited the highest ELUMO values. | nih.gov |

| HOMO-LUMO Gap (ΔEH-L) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Values ranged from 3.11–3.83 eV; amino derivatives showed a higher gap than methyl derivatives. | nih.gov |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | The flow of electrons in certain derivatives resulted in a greater decrease in energy, indicating higher electrophilicity. | nih.gov |

Integration into Multifunctional Material Systems and Devices (excluding biological/medical devices)

The unique electronic and structural features of the this compound core make it an attractive candidate for incorporation into advanced functional materials. The conjugated π-electron system, which extends across the thiophene and phenyl rings, is a key feature for applications in organic electronics. The presence of a strong electron-withdrawing nitro group and an electron-donating methyl group can create an intramolecular "push-pull" system, which is highly desirable for tuning the optical and electronic properties of a material.

Research on structurally similar compounds, such as Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate, has highlighted their potential use in material science for the development of organic semiconductors or novel dyes. evitachem.com The conjugated backbone of these molecules facilitates charge transport, a critical property for semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Future work will likely focus on synthesizing polymers or oligomers incorporating the this compound unit. By linking these molecules, researchers can create materials with extended conjugation, further enhancing their electronic conductivity and tuning their light absorption and emission properties. These materials could find use as active components in sensors, non-linear optical (NLO) systems, or as specialized coatings and films where tailored electronic responses are required.

Q & A

Q. How does the nitro group’s orientation affect the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in pH 2 (HCl) and pH 12 (NaOH) buffers at 37°C. Quantify degradation via HPLC (C18 column, 1 mL/min, 254 nm).

- Degradation Pathways : Nitro reduction to amine occurs in acidic conditions, confirmed by LC-MS (M⁺ → M−16 for NH₂ substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.